molecular formula C12H15BrFN B11736724 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11736724
M. Wt: 272.16 g/mol
InChI Key: VSMWPBYRVJTUMJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is an organic compound with the molecular formula C12H15BrFN. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopentanemethanamine moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Cyclopentanemethanamine Attachment: The brominated and fluorinated phenyl ring is then reacted with cyclopentanemethanamine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by the attachment of the cyclopentanemethanamine group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the cyclopentanemethanamine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of catalysts.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: The major products formed are derivatives of the original compound with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction: The major products are the oxidized or reduced forms of the compound, with changes in the oxidation state of the nitrogen atom.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, while the cyclopentanemethanamine moiety can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chlorophenyl)cyclopentanemethanamine
  • 1-(5-Bromo-2-iodophenyl)cyclopentanemethanamine
  • 1-(5-Bromo-2-methylphenyl)cyclopentanemethanamine

Uniqueness

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogen atoms imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules. The cyclopentanemethanamine moiety further enhances its versatility in various chemical and biological applications.

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

[1-(5-bromo-2-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

VSMWPBYRVJTUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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